Physicochemical Profiling of 5-Amino-2H-1,2,3-triazole-4-carboxylic Acid: Tautomerism, Stability, and Synthetic Utility
Physicochemical Profiling of 5-Amino-2H-1,2,3-triazole-4-carboxylic Acid: Tautomerism, Stability, and Synthetic Utility
[1][2]
Executive Summary
5-Amino-2H-1,2,3-triazole-4-carboxylic acid represents a high-value but chemically labile scaffold in modern drug design.[1] Often utilized as a bioisostere for peptide bonds or as a conformationally restricted linker in peptidomimetics, its utility is governed by a complex interplay of tautomeric equilibrium and kinetic instability .[2]
Unlike its 1,2,4-triazole counterparts, this 1,2,3-isomer is prone to the Dimroth rearrangement under basic conditions, a property that dictates specific synthetic and handling protocols.[1][3][2] This guide provides an in-depth analysis of its physicochemical behavior, focusing on the "2H" tautomer specification, acid-base properties, and the ruthenium-catalyzed methodologies required to access stable derivatives.[1][3]
Structural Dynamics & Tautomerism
The designation "5-Amino-2H-1,2,3-triazole-4-carboxylic acid" implies a specific tautomeric form.[1] However, in solution, the molecule exists as a dynamic equilibrium of three annular tautomers (1H, 2H, and 3H).[2] Understanding this equilibrium is critical for predicting binding modes and solubility.[2]
The 2H-Preference
While many triazoles exist predominantly in the 1H form in polar solvents to maximize dipole solvation, 2H-1,2,3-triazoles are often thermodynamically preferred in the gas phase and non-polar environments due to aromatic stabilization energy (ASE).[1]
-
2H-Form (Target): Centrosymmetric, lower dipole moment, often lipophilic.[1][2]
-
1H/3H-Forms: Higher dipole moment, stabilized by H-bonding solvents (water/DMSO).[1][3][2]
For the 5-amino-4-carboxylic acid derivative, the equilibrium is further complicated by zwitterionic potential and intramolecular hydrogen bonding between the amine (
Visualization: Tautomeric Equilibrium
The following diagram illustrates the proton migration pathways defining the identity of the scaffold.
[1][2]
Key Physicochemical Parameters
The following data summarizes the core properties. Note that experimental values for the free acid are rare due to instability; values often rely on stable N-substituted derivatives (e.g., N2-aryl or N-Boc).[1][3]
Table 1: Physicochemical Profile[1][2][3]
| Parameter | Value / Range | Context & Notes |
| Molecular Weight | 128.09 g/mol | Small fragment, ideal for FBDD (Fragment-Based Drug Discovery).[1][3][2] |
| Acid pKa (COOH) | 3.2 – 3.5 | Typical for conjugated carboxylic acids.[2] Deprotonated at physiological pH (7.4). |
| Base pKa (Ring/NH) | ~7.6 – 8.1 | The amino group is weakly basic due to electron withdrawal by the triazole ring.[2] |
| LogP (Calc) | -0.5 to 0.2 | Highly polar; likely requires esterification for cell permeability assays.[1][2] |
| H-Bond Donors | 3 (COOH, NH2) | High capacity for solvent interaction.[1][3][2] |
| H-Bond Acceptors | 4 (N-ring, C=O) | Excellent scaffold for forming water-mediated bridges in protein pockets.[1][3] |
| Stability | Low (Free Acid) | Prone to decarboxylation and Dimroth rearrangement in basic media.[2] |
Solubility & Lipophilicity[2]
-
Aqueous: High solubility in basic buffers (pH > 4) due to carboxylate formation.[2]
-
Organic: Limited solubility in DCM/Hexane; soluble in DMSO, MeOH, and DMF.[2]
-
Lipophilicity (LogD): At pH 7.4, the species is anionic (
), resulting in a LogD < 0.[1] This suggests low passive membrane permeability unless the carboxylic acid is masked (prodrug strategy).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Stability & The Dimroth Rearrangement
The most critical "Expertise" insight for this molecule is its tendency to undergo the Dimroth Rearrangement .[2] This reaction scrambles the ring nitrogen atoms, often converting a 5-amino-1,2,3-triazole into an isomeric form or leading to ring opening/recyclization.[1][4]
Mechanism of Instability
In the presence of base, or if the N1 position carries an electron-withdrawing group, the ring opens to a diazo-imidoyl intermediate. Rotation occurs, followed by recyclization.[2][4] This is a common failure mode in synthesis when attempting to alkylate the free acid.[2]
[1][3][4] Experimental Implication: Avoid strong bases during purification. If N-alkylation is required, verify regiochemistry using 2D-NMR (HMBC), as rearrangement products are often indistinguishable by MS alone.[1][3][2]
Synthetic Protocols & Handling
To access the 5-amino-1,2,3-triazole-4-carboxylic acid scaffold reliably, standard "Click" chemistry (CuAAC) is often insufficient because it typically yields 1,4-disubstituted triazoles without the 5-amino group, or requires unstable azide precursors.[1]
The Ruthenium Solution (RuAAC)
The authoritative method for synthesizing these derivatives—specifically to lock the "2H" or "N1" regiochemistry without rearrangement—is the Ruthenium-catalyzed cycloaddition of N-Boc-ynamides with azides.[3]
Protocol: Ru-Catalyzed Synthesis of N-Boc-5-amino-triazole-4-carboxylates
-
Reagents: Organic Azide (
), N-Boc-Ynamide, (Catalyst).[1][3] -
Conditions: Mild heating (60°C).
-
Advantage: This method provides complete regiocontrol, yielding the 1,5-disubstituted product (which corresponds to the 5-amino-4-carboxy core) while suppressing the Dimroth rearrangement by keeping the amino group protected (N-Boc).[1][3]
Step-by-Step Workflow:
-
Preparation: Dissolve N-Boc-ynamide (1.0 eq) and Azide (1.1 eq) in degassed Toluene.
-
Catalysis: Add 2-5 mol% Ruthenium catalyst (
). -
Reaction: Stir at 60°C under Argon for 4-12 hours. Monitor by TLC/LC-MS.
-
Workup: Concentrate and purify via silica flash chromatography. Note: The N-Boc group stabilizes the amino moiety.[1][3]
-
Deprotection (Optional): Removal of Boc with TFA/DCM yields the free amino-ester or acid, which must be used immediately or stored as a salt.[2]
Applications in Drug Design[3][5]
Peptidomimetics & Turn Inducers
The 5-amino-1,2,3-triazole-4-carboxylic acid unit acts as a rigid bioisostere for the peptide bond (
-
Geometry: The 1,5-disubstitution pattern mimics the cis-peptide bond, inducing
-turn conformations in peptide backbones.[1] -
H-Bonding: The N2 and N3 atoms can accept hydrogen bonds, mimicking the carbonyl oxygen of a peptide bond.
Fluorescence
Derivatives substituted at the N2 position (2-aryl-5-amino-1,2,3-triazole-4-carboxylic acids) exhibit Aggregation-Induced Emission Enhancement (AIEE) .[1][3][5]
-
Mechanism: Restriction of intramolecular rotation (RIR) in the solid state or aggregate form leads to bright blue fluorescence.[2]
-
Utility: pH sensors (fluorescence is pH-dependent due to the carboxylic acid pKa ~3.5).[2]
References
-
Ferrini, S., et al. (2015).[2][6] "Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement." The Journal of Organic Chemistry, 80(5), 2562–2572.[6] Link[2]
-
Shrestha, J., et al. (2020).[2] "5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids: Synthesis, photophysical properties, and application prospects." Dyes and Pigments, 178, 108343.[2] Link[2]
-
Viayna, E., et al. (2017).[2] "Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi." Journal of Medicinal Chemistry, 60(24), 10236–10244.[2] Link[2]
-
Bakulev, V. A., & Beryozkina, T. V. (2021).[2] "Recent Advances in the Dimroth Rearrangement: A Valuable Tool for the Synthesis of Heterocycles."[2] European Journal of Organic Chemistry.[2] Link
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